Trifluoromethylation Yield: 4-Ethynylanisole vs. 4-Ethynyltoluene and Phenylacetylene
In copper-catalyzed trifluoromethylation using an electrophilic reagent, 4-ethynylanisole afforded a yield of ~81%, compared to ~91% for 4-ethynyltoluene and ~80% for phenylacetylene [1]. This variation underscores the influence of the para-substituent on reaction efficiency.
| Evidence Dimension | Isolated yield after trifluoromethylation |
|---|---|
| Target Compound Data | ~81% |
| Comparator Or Baseline | 4-Ethynyltoluene (~91%), Phenylacetylene (~80%) |
| Quantified Difference | 10% lower yield vs. 4-ethynyltoluene; 1% higher vs. phenylacetylene |
| Conditions | Copper-catalyzed trifluoromethylation with electrophilic reagent |
Why This Matters
Procurement of the correct alkyne directly impacts synthetic efficiency; using 4-ethynyltoluene may yield higher conversion but could alter downstream electronic properties.
- [1] Weng, Z., Li, H., He, W., Yao, L.-F., Tan, J., Chen, J., Yuan, Y., & Huang, K.-W. (2012). Mild copper-catalyzed trifluoromethylation of terminal alkynes using an electrophilic trifluoromethylating reagent. Tetrahedron, 68(11), 2527–2531. View Source
